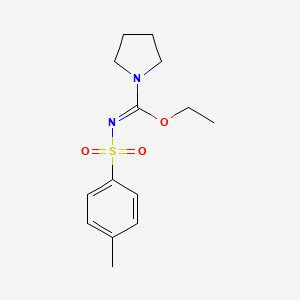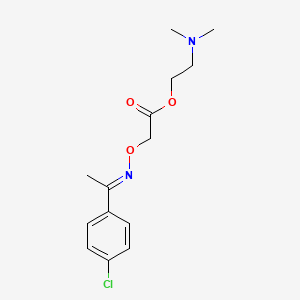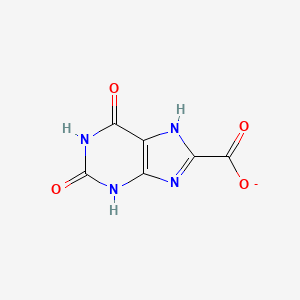
Xanthine-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthine-8-carboxylate is a purinecarboxylate. It derives from a xanthine. It is a conjugate base of a xanthine-8-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) inhibitors are important in the treatment of hyperuricemia and gout. Research has identified various compounds, including xanthine derivatives, as potent XO inhibitors. These compounds have shown significant effectiveness in reducing serum uric acid levels and exhibit low toxicity, making them potential therapeutic agents for hyperuricemia-related conditions (Xu et al., 2019), (Zhang et al., 2019).
Synthesis of Bioactive Molecules
Xanthine derivatives are crucial in synthesizing various bioactive molecules. New methodologies for synthesizing such derivatives, like 6-amino-5-carboxamidouracils, have been developed. These serve as precursors for 8-substituted xanthines, important in medical research (Marx et al., 2019).
Adenosine Receptor Ligands
Certain xanthine carboxylate amides are identified as selective ligands for adenosine A2A receptors and show bronchospasmolytic activity. This discovery is crucial for developing treatments for respiratory conditions like asthma (Yadav et al., 2016).
Enzyme Inhibitory Activity
Some xanthine derivatives demonstrate potent enzyme-inhibitory activities, significantly more effective than traditional treatments for hyperuricemia and gout. These findings highlight the potential of xanthine derivatives in enzyme-related therapeutic applications (Sato et al., 2018).
Adenosine Receptor Antagonism
Xanthine derivatives have been investigated as antagonists at adenosine receptors, impacting various physiological processes. This research provides a foundation for developing new therapeutic agents targeting adenosine receptors (Ukena et al., 1986).
Biochemical and Biophysical Properties
Studies on xanthine derivatives have also focused on their physical, chemical, and biological properties. These include investigating their potential as diuretics, analgesics, anti-inflammatory, and antioxidant agents (Ivanchenko et al., 2018).
Biosensor Development
Xanthine derivatives are employed in biosensor technology, particularly for detecting xanthine in biological samples. This application is vital in medical diagnostics and food industry quality control (Rahman et al., 2007).
Eigenschaften
CAS-Nummer |
2577-18-6 |
|---|---|
Produktname |
Xanthine-8-carboxylate |
Molekularformel |
C6H3N4O4- |
Molekulargewicht |
195.11 g/mol |
IUPAC-Name |
2,6-dioxo-3,7-dihydropurine-8-carboxylate |
InChI |
InChI=1S/C6H4N4O4/c11-4-1-2(9-6(14)10-4)8-3(7-1)5(12)13/h(H,12,13)(H3,7,8,9,10,11,14)/p-1 |
InChI-Schlüssel |
VRZJGNXBSRQZGM-UHFFFAOYSA-M |
SMILES |
C12=C(NC(=O)NC1=O)N=C(N2)C(=O)[O-] |
Kanonische SMILES |
C12=C(NC(=O)NC1=O)N=C(N2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



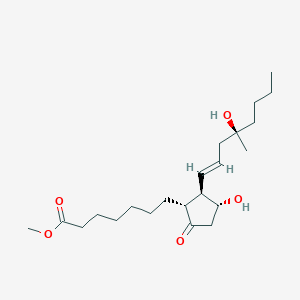
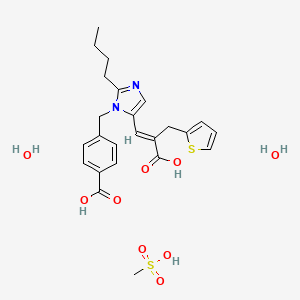
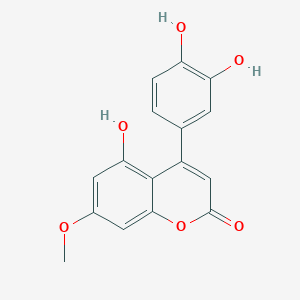
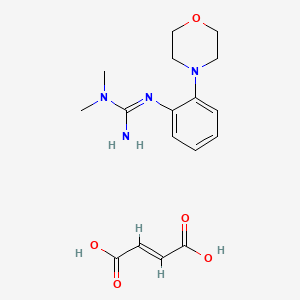
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1241538.png)
![5-[(2'-Sulfamoyl-4-biphenylyl)carbamoyl]-3-(3-amidinophenyl)-2-isoxazoline-5-acetic acid methyl ester](/img/structure/B1241540.png)
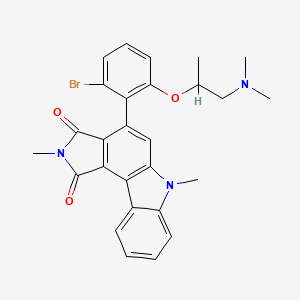
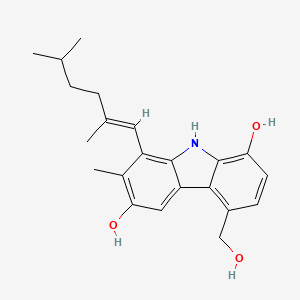
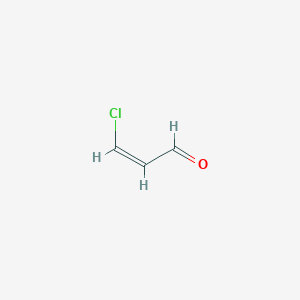
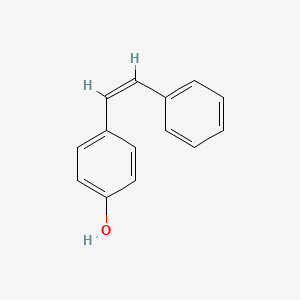
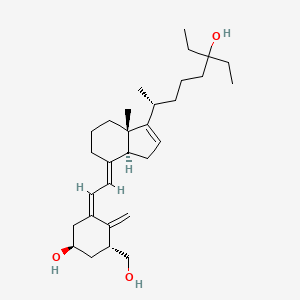
![methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate](/img/structure/B1241551.png)
